
Tricosanoic acid, aluminium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricosanoic acid, aluminium salt is a compound formed from tricosanoic acid and aluminium. This compound is part of the class of very long-chain fatty acids, which are known for their extensive aliphatic tails .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of tricosanoic acid, aluminium salt typically involves the reaction of tricosanoic acid with an aluminium salt, such as aluminium chloride. The reaction is carried out in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors where tricosanoic acid is reacted with aluminium salts under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product in a pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Tricosanoic acid, aluminium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different forms, often involving the addition of hydrogen.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Tricosanoic acid, aluminium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in biological systems, particularly in lipid metabolism and cell membrane structure.
Medicine: Investigated for its potential therapeutic effects, including anti-tumor activity.
Industry: Utilized in the production of specialty chemicals, lubricants, and coatings.
Wirkmechanismus
The mechanism of action of tricosanoic acid, aluminium salt involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes involved in lipid metabolism, influencing cellular processes and functions. The compound’s effects are mediated through its ability to modulate the activity of these enzymes and alter the composition of cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to tricosanoic acid, aluminium salt include other long-chain fatty acid salts such as:
Docosanoic acid, aluminium salt: A 22-carbon long-chain fatty acid salt.
Tetracosanoic acid, aluminium salt: A 24-carbon long-chain fatty acid salt.
Uniqueness
This compound is unique due to its specific chain length and the presence of aluminium, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
94087-10-2 |
|---|---|
Molekularformel |
C69H135AlO6 |
Molekulargewicht |
1087.8 g/mol |
IUPAC-Name |
aluminum;tricosanoate |
InChI |
InChI=1S/3C23H46O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25;/h3*2-22H2,1H3,(H,24,25);/q;;;+3/p-3 |
InChI-Schlüssel |
ILIAZMJLPLGDDT-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Al+3] |
Verwandte CAS-Nummern |
2433-96-7 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


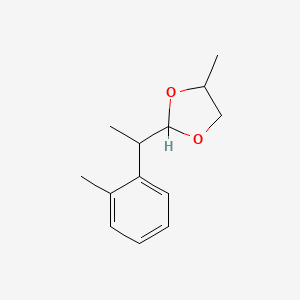


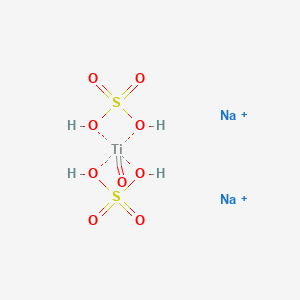
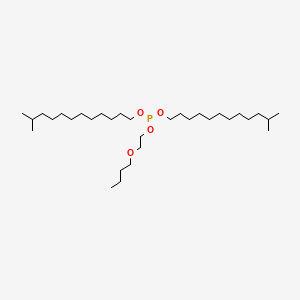
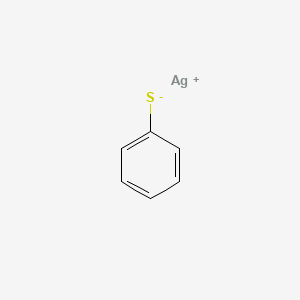
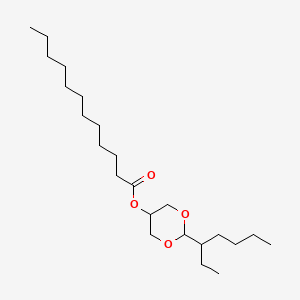

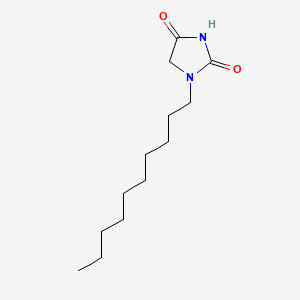
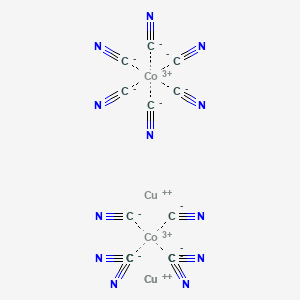
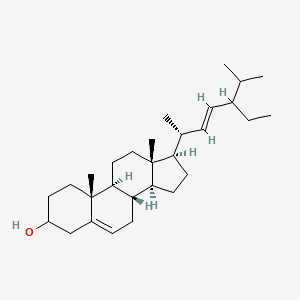

![2-[(4-Ethoxyphenyl)azo]-1-naphthol](/img/structure/B12652424.png)

